![molecular formula C13H18N2 B1465502 (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline CAS No. 1391432-43-1](/img/structure/B1465502.png)
(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline
Overview
Description
(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline: is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is structurally characterized by a fused ring system that includes a pyrazine ring and an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline, often involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach involves the use of metal catalysts, such as palladium or copper, to facilitate cyclization reactions .
Industrial Production Methods: Industrial production of isoquinoline derivatives typically employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction of isoquinoline derivatives can lead to the formation of tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens, metal catalysts.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Nitrated or halogenated isoquinolines.
Scientific Research Applications
Chemistry: Isoquinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. They are also used in the development of fluorescent probes for imaging applications .
Medicine: Isoquinoline derivatives have shown promise in the treatment of various diseases, including cancer, malaria, and cardiovascular disorders. Their diverse biological activities make them valuable candidates for drug development .
Industry: In the industrial sector, isoquinoline derivatives are used as precursors in the synthesis of dyes, pigments, and polymers. They also find applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also act as a receptor antagonist by binding to receptor sites and preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
Quinapril: An isoquinoline derivative used as an antihypertensive agent.
Tetrahydroisoquinoline: A reduced form of isoquinoline with applications in medicinal chemistry.
Benzimidazo[2,1-a]isoquinoline: A structurally related compound with potential biological activities.
Uniqueness: (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3S,11aS)-3-methyl-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-8-15-9-12-5-3-2-4-11(12)6-13(15)7-14-10/h2-5,10,13-14H,6-9H2,1H3/t10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJPUFVQUKQKT-GWCFXTLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3=CC=CC=C3CC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2CC3=CC=CC=C3C[C@H]2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B1465419.png)
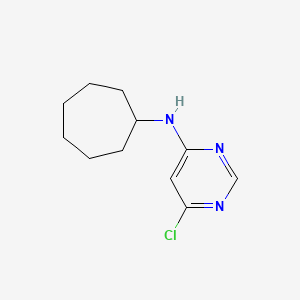
![2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol](/img/structure/B1465421.png)
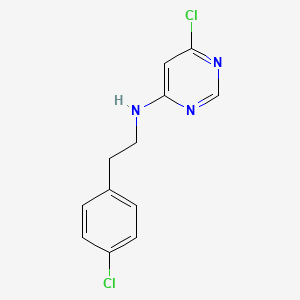
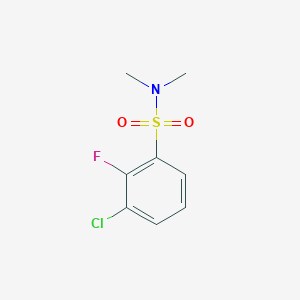
![3-[(4-Aminophenyl)methyl]-1-phenylurea](/img/structure/B1465427.png)

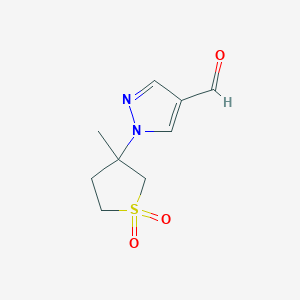
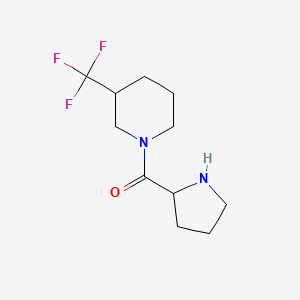

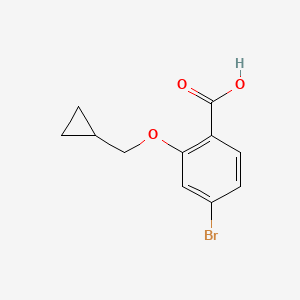
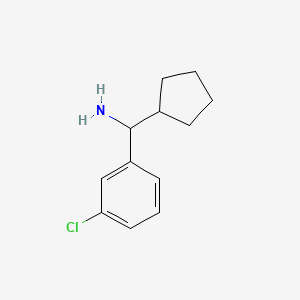
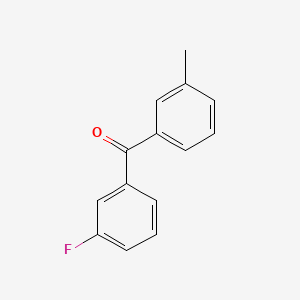
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride](/img/structure/B1465439.png)
